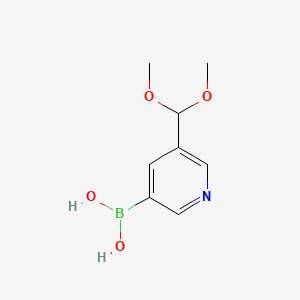
5-(Dimethoxymethyl)pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethoxymethyl)pyridine-3-boronic acid is a chemical compound with the molecular formula C8H12BNO4 . It is a white to off-white powder .
Molecular Structure Analysis
The molecular structure of 5-(Dimethoxymethyl)pyridine-3-boronic acid can be represented by the SMILES notation: COC1=CN=CC(=C1)B(O)O . This indicates that the compound contains a pyridine ring with a boronic acid group and a dimethoxymethyl group attached.Aplicaciones Científicas De Investigación
-
Sensing Applications
- Field : Chemistry .
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : This interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Biological Labelling and Protein Manipulation
- Field : Biochemistry .
- Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- Methods of Application : Boronic acids can be used for electrophoresis of glycated molecules. They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Results : This has led to the development of various biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .
-
Preparation of HIV-1 Protease Inhibitors
- Field : Medicinal Chemistry .
- Application Summary : Boronic acids are used in the preparation of HIV-1 protease inhibitors .
- Methods of Application : The specific methods of application would depend on the specific inhibitor being synthesized .
- Results : These inhibitors have potential as cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
-
Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry .
- Application Summary : 3-Pyridinylboronic acid can be used for phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The specific methods of application would depend on the specific reaction being carried out .
- Results : This method allows for regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
-
Electrophoresis of Glycated Molecules
- Field : Biochemistry .
- Application Summary : Boronic acids, including “5-(Dimethoxymethyl)pyridine-3-boronic acid”, can be used for electrophoresis of glycated molecules .
- Methods of Application : The specific methods of application would depend on the specific electrophoresis procedure being carried out .
- Results : This application allows for the separation and analysis of glycated molecules .
-
Building Materials for Microparticles
- Field : Material Science .
- Application Summary : Boronic acids are employed as building materials for microparticles for analytical methods .
- Methods of Application : The specific methods of application would depend on the specific analytical method being used .
- Results : This application allows for the creation of microparticles that can be used in various analytical methods .
-
Polymers for the Controlled Release of Insulin
- Field : Biomedical Engineering .
- Application Summary : Boronic acids are used in polymers for the controlled release of insulin .
- Methods of Application : The specific methods of application would depend on the specific polymer synthesis and insulin delivery system being used .
- Results : This application allows for the development of advanced insulin delivery systems .
Propiedades
IUPAC Name |
[5-(dimethoxymethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNACDCFMQPHKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(OC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681667 |
Source


|
| Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethoxymethyl)pyridine-3-boronic acid | |
CAS RN |
1256346-31-2 |
Source


|
| Record name | B-[5-(Dimethoxymethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

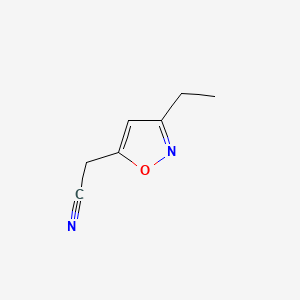

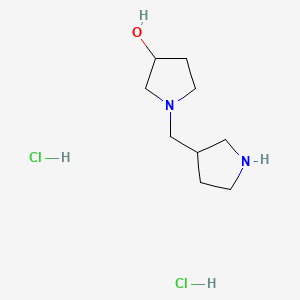
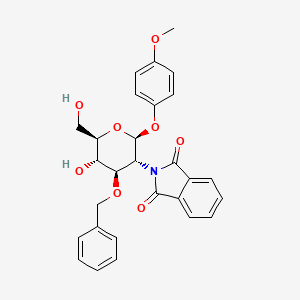
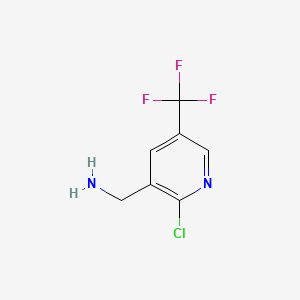
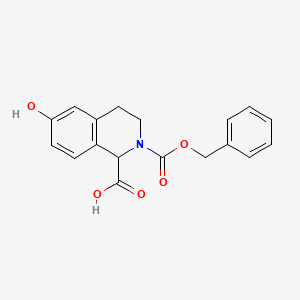
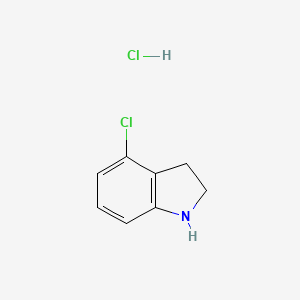
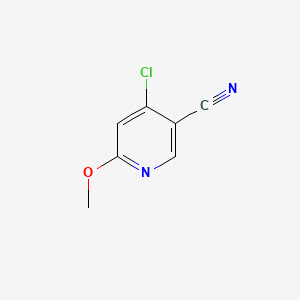
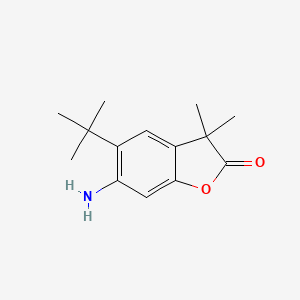
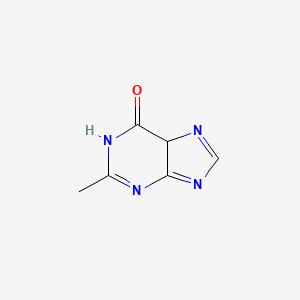
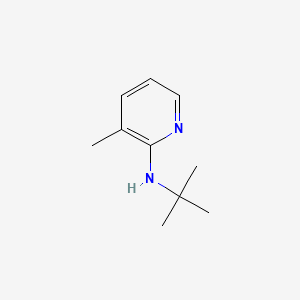
![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)